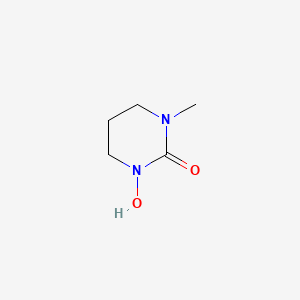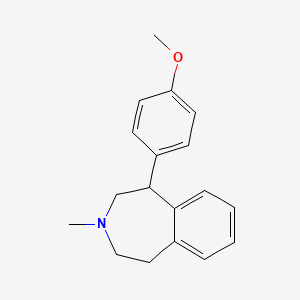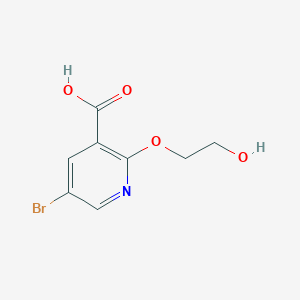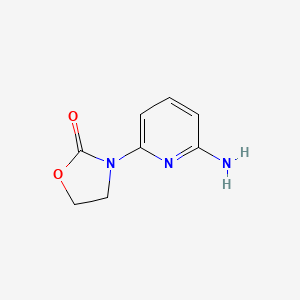
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both a pyridine and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 6-aminopyridine with an appropriate oxazolidinone precursor. One common method involves the use of 2-aminopyridine and an oxazolidinone derivative under specific reaction conditions . The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the pyridine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminopyridin-2-yl)acetamide: Shares the aminopyridine moiety but differs in the presence of an acetamide group instead of an oxazolidinone ring.
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Contains a similar pyridine ring but with different substituents and an imidazo[2,1-b]thiazole scaffold.
Uniqueness
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of the pyridine and oxazolidinone rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-(6-aminopyridin-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-6-2-1-3-7(10-6)11-4-5-13-8(11)12/h1-3H,4-5H2,(H2,9,10) |
InChI Key |
ZGBNWJNZPCSADL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


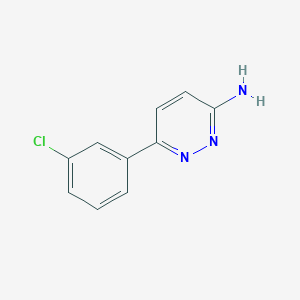
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
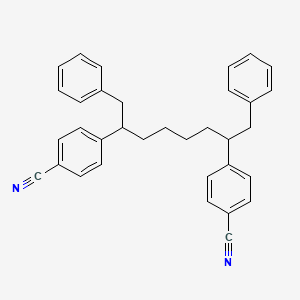
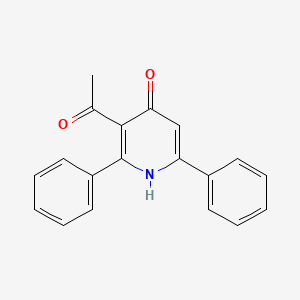
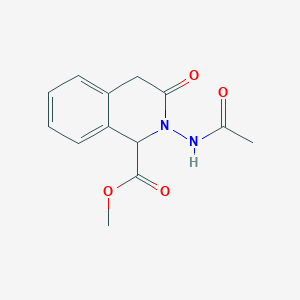


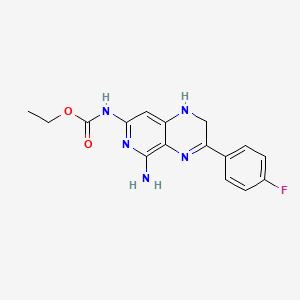
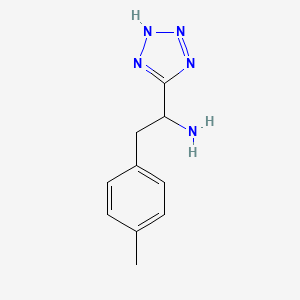
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
